molecular formula C13H8I3NO B11559267 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol

Katalognummer: B11559267
Molekulargewicht: 574.92 g/mol
InChI-Schlüssel: UFPVSKIVPVYRRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol is a complex organic compound characterized by the presence of multiple iodine atoms and an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol typically involves the reaction of 2,4-diiodophenol with 2-iodobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, which promotes the condensation reaction between the aldehyde and the phenol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atoms.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Diiodo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol
  • 2,4-Diiodo-6-[(4-phenyl-1-piperazinyl)imino)methyl]phenol
  • 2,4-Diiodo-6-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl]phenol

Uniqueness

2,4-Diiodo-6-[(E)-[(2-iodophenyl)imino]methyl]phenol is unique due to its multiple iodine atoms and the presence of both phenolic and imino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H8I3NO

Molekulargewicht

574.92 g/mol

IUPAC-Name

2,4-diiodo-6-[(2-iodophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8I3NO/c14-9-5-8(13(18)11(16)6-9)7-17-12-4-2-1-3-10(12)15/h1-7,18H

InChI-Schlüssel

UFPVSKIVPVYRRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)I)I)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.